molecular formula C23H21N5O2 B15003139 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- CAS No. 96885-23-3

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl-

Cat. No.: B15003139
CAS No.: 96885-23-3
M. Wt: 399.4 g/mol
InChI Key: AGGOHDPKTBLZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- is a complex organic compound that belongs to the class of imidazo[2,1-f]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate purine derivatives, cyclization reactions can be employed to form the imidazo[2,1-f]purine core.

    Substitution Reactions: Introduction of the 4-methylphenyl and dimethyl groups can be achieved through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in material science and catalysis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo[2,1-f]purine Derivatives: Other derivatives with different substituents.

    Purine Analogues: Compounds with similar purine cores but different functional groups.

Uniqueness

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

96885-23-3

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

2,4-dimethyl-6,7-bis(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-14-5-9-16(10-6-14)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-11-7-15(2)8-12-17/h5-13H,1-4H3

InChI Key

AGGOHDPKTBLZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)C)N(C(=O)N(C4=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.